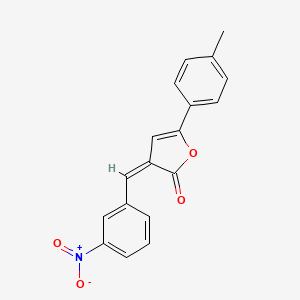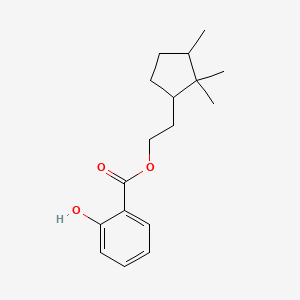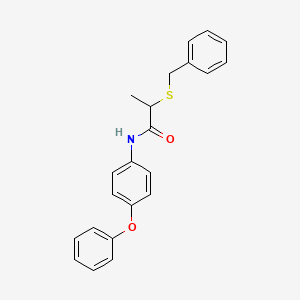
5-(4-methylphenyl)-3-(3-nitrobenzylidene)-2(3H)-furanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-methylphenyl)-3-(3-nitrobenzylidene)-2(3H)-furanone, commonly known as Nitro-musk, is a synthetic fragrance compound that has been widely used in the perfume industry since the early 20th century. Nitro-musk is a yellowish crystalline solid with a strong, musky odor. Despite its widespread use, the potential risks associated with Nitro-musk have been a subject of concern for several decades.
Mécanisme D'action
Nitro-musk is believed to exert its fragrance properties by binding to odorant receptors in the olfactory epithelium. However, the exact mechanism of action of Nitro-musk on human health and the environment is not fully understood. Some studies have suggested that Nitro-musk may act as an endocrine disruptor by interfering with the hormonal balance in living organisms.
Biochemical and Physiological Effects:
Several studies have reported the potential adverse effects of Nitro-musk on human health and the environment. Nitro-musk has been shown to induce cytotoxicity, genotoxicity, and mutagenicity in various in vitro and in vivo systems. Nitro-musk has also been associated with reproductive and developmental toxicity, neurotoxicity, and immunotoxicity in animal studies.
Avantages Et Limitations Des Expériences En Laboratoire
Nitro-musk has several advantages for use in lab experiments, including its high stability and solubility in various organic solvents. However, Nitro-musk also has some limitations, such as its potential for bioaccumulation and biomagnification in the food chain, which may affect the reliability of the experimental results.
Orientations Futures
Further research is needed to fully understand the potential risks associated with Nitro-musk and to develop effective strategies for its management and regulation. Some possible future directions include:
1. Developing alternative fragrances that are safer and more sustainable than Nitro-musk.
2. Conducting long-term exposure studies to assess the chronic effects of Nitro-musk on human health and the environment.
3. Investigating the fate and transport of Nitro-musk in the environment, including its potential for bioaccumulation and biomagnification.
4. Developing analytical methods for the detection and quantification of Nitro-musk in various environmental matrices and biological samples.
5. Establishing regulatory guidelines for the use and disposal of Nitro-musk in the perfume industry.
Méthodes De Synthèse
Nitro-musk is synthesized by the reaction between 4-methylacetophenone and 3-nitrobenzaldehyde in the presence of a base catalyst. The reaction proceeds through an aldol condensation mechanism, followed by cyclization to form the furanone ring. The yield of Nitro-musk can be improved by optimizing the reaction conditions, such as the choice of solvent, temperature, and reaction time.
Applications De Recherche Scientifique
Nitro-musk has been extensively studied for its potential toxicological effects on human health and the environment. Several studies have reported the presence of Nitro-musk in various environmental matrices, such as water, sediment, and biota. Nitro-musk has also been detected in human urine and breast milk, indicating its potential for bioaccumulation and biomagnification in the food chain.
Propriétés
IUPAC Name |
(3Z)-5-(4-methylphenyl)-3-[(3-nitrophenyl)methylidene]furan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13NO4/c1-12-5-7-14(8-6-12)17-11-15(18(20)23-17)9-13-3-2-4-16(10-13)19(21)22/h2-11H,1H3/b15-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNIFLLBLIRKQAA-DHDCSXOGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=CC3=CC(=CC=C3)[N+](=O)[O-])C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=C/C(=C/C3=CC(=CC=C3)[N+](=O)[O-])/C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{[1-(2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-4-piperidinyl]carbonyl}-1,4-diazepane-1-carbaldehyde](/img/structure/B5136106.png)
![4-{[(1-{[2,4-dioxo-3-(2-propyn-1-yl)-1,3-thiazolidin-5-ylidene]methyl}-2-naphthyl)oxy]methyl}benzoic acid](/img/structure/B5136112.png)
![4-[4-(4-methoxyphenyl)-1-piperazinyl]-4-oxobutanoic acid](/img/structure/B5136125.png)


![1-(2-methoxyphenyl)-5-{[(4-methoxyphenyl)amino]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5136155.png)
![propyl [(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5136162.png)
![3-(4-chlorophenyl)-3-[(4-iodophenyl)amino]-1-(4-methoxyphenyl)-1-propanone](/img/structure/B5136170.png)
![N,N'-1,2-ethanediylbis{2-[benzyl(methylsulfonyl)amino]benzamide}](/img/structure/B5136173.png)
![1-{[2-[(cyclohexylmethyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-4-methoxypiperidine](/img/structure/B5136185.png)
![2-[(2-chloro-6-fluorobenzyl)thio]-5-(4-methoxyphenyl)-1,3,4-oxadiazole](/img/structure/B5136196.png)

![1-allyl-5-{[5-(2-nitrophenyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5136212.png)
